2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole
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Overview
Description
2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, a thiadiazole ring, and an oxazole ring. The presence of these diverse heterocyclic systems within a single molecule endows it with a range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. .
Medicine: Research has explored its use in developing new therapeutic agents due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine: This compound shares a similar core structure but lacks the oxazole ring.
6-(4-Methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound contains a methoxyphenyl group and a thiadiazine ring, differing from the oxazole ring in the target compound
Uniqueness
The uniqueness of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-4-METHYL-1,3-OXAZOLE lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7N5O2S |
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Molecular Weight |
273.27 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H7N5O2S/c1-6-5-18-9(12-6)10-15-16-8(7-3-2-4-17-7)13-14-11(16)19-10/h2-5H,1H3 |
InChI Key |
NQZZXPJCNBDZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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